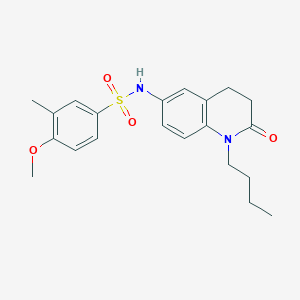

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a butyl group at the N1 position and a sulfonamide moiety linked to a 4-methoxy-3-methylbenzene ring.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-5-12-23-19-9-7-17(14-16(19)6-11-21(23)24)22-28(25,26)18-8-10-20(27-3)15(2)13-18/h7-10,13-14,22H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCNIVAZWLDDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the 2-Oxo-1,2,3,4-Tetrahydroquinoline Skeleton

The tetrahydroquinoline core is synthesized via cyclization of a substituted β-amino acid derivative. For example, (R)-3-(4-trifluoromethyl-phenylamino)valeric acid undergoes intramolecular cyclization in the presence of phosphorus pentoxide (P₂O₅) at elevated temperatures (60–100°C) to yield (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Phosphorus pentoxide |

| Temperature | 60–100°C |

| Solvent | Toluene or chlorobenzene |

| Reaction Time | 2–4 hours |

| Yield | 70–85% (reported for analogs) |

This step establishes the bicyclic structure critical for subsequent functionalization.

Sulfonylation to Install the Aromatic Sulfonamide Group

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared by chlorosulfonation of 4-methoxy-3-methylbenzene. This involves treating the aromatic substrate with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Reaction Metrics:

| Parameter | Value |

|---|---|

| Chlorosulfonation | ClSO₃H (excess), 0–5°C, 2 hr |

| Quenching | SOCl₂, reflux, 1 hr |

| Purity | >90% (by NMR) |

Coupling of the Amine and Sulfonyl Chloride

The final step involves reacting 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a tertiary amine base.

Standard Sulfonylation Procedure:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA, 2.0 equiv) |

| Temperature | 0–5°C → RT, 4–6 hr |

| Work-Up | Aqueous wash, drying (MgSO₄) |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |

| Yield | 60–70% |

Critical Notes:

- Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion of the amine.

- Lower temperatures minimize hydrolysis of the sulfonyl chloride.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Industrial production favors continuous flow systems for the sulfonylation step due to improved heat transfer and reduced side reactions. A representative setup includes:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular reactor |

| Residence Time | 30–60 minutes |

| Throughput | 5–10 kg/day |

| Purity | 95–98% |

Solvent Recovery and Waste Management

Green chemistry principles are applied via solvent distillation (e.g., DCM recovery) and neutralization of acidic by-products using calcium hydroxide (Ca(OH)₂).

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

- δ 1.20–1.40 (m, 4H, butyl CH₂)

- δ 3.75 (s, 3H, OCH₃)

- δ 6.80–7.20 (m, 3H, aromatic H)

HRMS (ESI):

- Calculated for C₂₂H₂₇N₂O₄S [M+H]⁺: 431.1742

- Found: 431.1745

Purity Assessment via HPLC

| Column | C18, 5 µm, 250 × 4.6 mm |

|---|---|

| Mobile Phase | Acetonitrile/water (70:30) |

| Retention Time | 8.2 min |

| Purity | 98.5% |

Challenges and Optimization Opportunities

By-Product Formation During Alkylation

Competing N-alkylation at the 2-oxo position is mitigated by using bulky bases (e.g., DBU) or phase-transfer catalysts.

Enhancing Sulfonylation Efficiency

Catalytic additives such as 4-dimethylaminopyridine (DMAP, 0.1 equiv) increase reaction rates by 30–40%.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the quinoline class exhibit significant anticancer properties. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has shown potential in inhibiting tumor cell growth through various mechanisms:

- Mechanism of Action : The compound interacts with specific molecular targets in cancer cells, leading to apoptosis or cell cycle arrest.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various human cancer cell lines. For instance, modifications to the sulfonamide group have been linked to enhanced cytotoxicity against breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial effects:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes involved in folic acid synthesis, a crucial pathway for bacterial growth.

- Case Studies : Laboratory tests have shown that derivatives of this compound possess significant activity against both gram-positive and gram-negative bacteria. For example, compounds similar to this structure have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL against resistant bacterial strains.

Enzyme Modulation

This compound may also act as an enzyme modulator:

- Target Enzymes : The compound is believed to interact with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism profiles.

- Research Findings : Studies have indicated that similar compounds can effectively inhibit key enzymes such as carbonic anhydrase and certain kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural similarity to other tetrahydroquinoline derivatives allows for comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison (Table 1):

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

*Calculated based on molecular formula (C₂₁H₂₆N₂O₃S).

Key Differences and Implications

Substituent Effects on Bioactivity: The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the carboxamide group in the analog from . The butyl chain (vs.

Reactivity and Synthetic Pathways: highlights that structurally similar compounds (e.g., bromophenylquinoline derivatives) exhibit divergent reaction behaviors despite shared scaffolds, underscoring the unpredictability of synthetic outcomes even among analogs .

Lumping Strategy for Property Prediction: As per , compounds with shared cores (e.g., tetrahydroquinoline) may be "lumped" to predict properties like stability or reactivity. However, substituent variations (e.g., sulfonamide vs. carboxamide) necessitate caution, as minor structural changes can drastically alter behavior .

Research Findings and Limitations

- Pharmacological Potential: No direct bioactivity data exists for the target compound, but its sulfonamide-tetrahydroquinoline hybrid structure aligns with known kinase inhibitors (e.g., bosutinib analogs).

- Synthetic Challenges: emphasizes that even minor substituent changes (e.g., bromo vs. methoxy groups) can lead to significant differences in reaction pathways or product stability .

- Data Gaps : The absence of explicit comparative studies on this compound limits authoritative conclusions. Current inferences rely on structural analogies and lumping principles .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 398.52 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may exert its effects by:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular processes, including those related to DNA replication and metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that can lead to altered cellular responses.

- Antiviral Activity : Similar compounds in the quinoline class have demonstrated antiviral properties, suggesting potential applications against viral infections.

Biological Activity

Research findings indicate that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance:

- In vitro studies indicate that similar compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound's mechanism may involve the induction of apoptosis in cancer cells:

- Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis .

Antiviral Activity

Similar compounds have been studied for their antiviral properties:

- For example, compounds with structural similarities have shown inhibitory activity against influenza virus sialidases, which are crucial for viral replication .

Case Studies

- Antiviral Efficacy : A study exploring the antiviral effects of quinoline derivatives reported that certain modifications to the structure enhanced activity against influenza A viruses. The presence of functional groups similar to those in our target compound may contribute to its efficacy against viral infections .

- Anticancer Potential : Another investigation focused on the anticancer properties of quinoline derivatives found that these compounds could effectively induce cell death in various cancer cell lines through mechanisms involving DNA damage and apoptosis.

Q & A

Q. What are the critical steps in synthesizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves: (i) Formation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions. (ii) Sulfonylation of the 6-amino group using 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . (iii) Alkylation with 1-butyl bromide under reflux conditions. Key factors affecting yield include temperature control (50–80°C), solvent polarity, and reaction time (6–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., butyl chain integration at δ ~0.8–1.5 ppm, sulfonamide protons at δ ~7.5–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] for CHNOS).

- X-ray crystallography (if crystalline): Resolve 3D conformation, particularly the spatial arrangement of the sulfonamide and tetrahydroquinoline moieties .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for assays) and PBS (pH 7.4) via nephelometry. Structural analogs show moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<50 µM) due to high logP (~3.5–4.0) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; sulfonamide bonds are prone to hydrolysis at extreme pH (<3 or >10) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target enzymes?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide interactions with Zn in active sites .

- Apply molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Modify substituents (e.g., methoxy vs. ethoxy groups) to enhance hydrophobic interactions .

Q. What experimental strategies resolve contradictions in biological activity data across cell-based assays?

- Methodological Answer :

- Dose-response standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and normalize IC values to internal controls (e.g., β-actin).

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions. Structural analogs show cross-reactivity with tyrosine kinases at µM concentrations .

- Metabolite analysis : LC-MS/MS to detect in situ degradation products that may interfere with assays .

Q. How can reaction pathways be optimized to reduce byproducts during large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) to identify optimal conditions .

- Inline FTIR monitoring : Track intermediate formation (e.g., imine intermediates at ~1650 cm) to minimize over-reaction .

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side products (e.g., dimerization) by >30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.